![molecular formula C22H20N4O3 B3479610 3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3479610.png)
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
Overview
Description
3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMB or MMB-2201, and it belongs to the synthetic cannabinoid family.
Mechanism of Action
MMB-2201 acts as a potent agonist of CB1 and CB2 receptors, which results in the activation of the endocannabinoid system. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which modulate the physiological processes of the body.
Biochemical and Physiological Effects:
MMB-2201 has been found to have various biochemical and physiological effects on the body. It has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It also has a potential application in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using MMB-2201 in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized and purified, which makes it a cost-effective research tool. However, the limitations of using MMB-2201 include its potential toxicity and the lack of long-term safety data.
Future Directions
There are several future directions for the research on MMB-2201. One potential direction is to investigate its potential application in the treatment of various neurological disorders. Another direction is to study its effects on the endocannabinoid system and its interaction with other neurotransmitter systems. Additionally, the safety and toxicity of MMB-2201 need to be thoroughly investigated to ensure its safe use in research and potential therapeutic applications.
Conclusion:
In conclusion, MMB-2201 is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential applications in various fields. Its high potency, selectivity, and stability make it a valuable research tool. However, its potential toxicity and the lack of long-term safety data need to be carefully considered. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MMB-2201.
Scientific Research Applications
MMB-2201 has been extensively studied for its potential applications in the field of medicine, pharmacology, and neuroscience. It has been found to have a high affinity for CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain, appetite, and mood regulation.
properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-20-21(25-26(24-20)16-7-9-17(28-2)10-8-16)13-19(14)23-22(27)15-5-4-6-18(12-15)29-3/h4-13H,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNCANCWWMOIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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